NIT4 protein

Transcription factor binding site function Nitrate reductase gene regulation Neurospora crassa nitrogen metabolism

The NIT4 protein (CAS 144590-62-5) is a 1090-amino-acid, pathway-specific transcription factor from the filamentous fungus Neurospora crassa that mediates nitrate induction of the nit-3 (nitrate reductase) and nit-6 (nitrite reductase) structural genes. It belongs to the GAL4-like Zn(II)₂Cys₆ binuclear zinc cluster family and functions as an obligate co-activator with the global nitrogen regulator NIT2.

Molecular Formula C9H6BrFO2
Molecular Weight 0
CAS No. 144590-62-5
Cat. No. B1177143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIT4 protein
CAS144590-62-5
SynonymsNIT4 protein
Molecular FormulaC9H6BrFO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIT4 Protein (CAS 144590-62-5): A Pathway-Specific Zn(II)₂Cys₆ Transcription Factor for Nitrate Assimilation in Neurospora crassa


The NIT4 protein (CAS 144590-62-5) is a 1090-amino-acid, pathway-specific transcription factor from the filamentous fungus Neurospora crassa that mediates nitrate induction of the nit-3 (nitrate reductase) and nit-6 (nitrite reductase) structural genes. It belongs to the GAL4-like Zn(II)₂Cys₆ binuclear zinc cluster family and functions as an obligate co-activator with the global nitrogen regulator NIT2. NIT4 is indispensable for nitrate utilization, as nit-4 null mutants cannot grow on nitrate as the sole nitrogen source [1]. The protein contains a single Zn(II)₂Cys₆ DNA-binding domain, a coiled-coil dimerization motif, and a complex tripartite transcriptional activation domain with a C-terminal leucine-rich, acidic minimum activation region [2].

Why Generic NIT4 Substitution Fails: Evidence-Based Differentiation of the Neurospora crassa NIT4 Protein


Attempts to substitute NIT4 with related fungal GAL4-like transcription factors or even the closely related Aspergillus nidulans ortholog NIRA reveal profound functional deficits. Unlike NIT2 and other GATA-family regulators that bind GATA core elements broadly, NIT4 recognizes a unique palindromic octamer (TCCGCGGA) with high specificity [1]. The nit-3 promoter requires both NIT2 and NIT4 binding sites in precise spatial arrangement for full expression; deletion of the strong NIT4 binding site C eliminates nitrate reductase activity entirely, whereas deletion of site D retains only ~10% activity [2]. Furthermore, NIT4 possesses a tripartite activation domain architecture not found in simpler single-domain activators, and a 28-amino-acid C-terminal minimal activation domain that is essential for function [3]. Generic substitution with other zinc cluster proteins fails because they lack the specific DNA-binding palindrome recognition, the obligate cooperative interaction with NIT2, and the complex activation domain required for nitrate-inducible gene expression.

NIT4 Protein Quantitative Differentiation Evidence: Head-to-Head Binding Site, Domain Architecture, and Functional Comparisons


NIT4 Binding Site C vs. Site D: Differential Contribution to nit-3 Expression in Neurospora crassa

In vivo deletion analysis of the nit-3 promoter demonstrates that the two NIT4 binding sites (C and D) contribute unequally to gene expression. Deletion of the stronger NIT4 binding site C (containing the palindromic sequence TCCGCGGA) resulted in complete loss (0%) of nitrate reductase activity, whereas deletion of the weaker NIT4 binding site D retained approximately 10% of wild-type activity [1]. This ~10-fold functional difference between two NIT4 binding sites within the same promoter context establishes that NIT4 binding site C is the dominant regulatory element, and that site D alone is insufficient to sustain meaningful nit-3 expression.

Transcription factor binding site function Nitrate reductase gene regulation Neurospora crassa nitrogen metabolism

NIT4 vs. NIT2: Obligate Cooperativity for Target Gene Activation in Neurospora crassa

Functional analysis using a heterologous cys-14 (sulfate permease) reporter system engineered with NIT2 and/or NIT4 binding elements revealed that neither NIT2 alone nor NIT4 alone could activate any detectable cys-14 expression under nitrate-inducing conditions. Only when both NIT2 and NIT4 were co-expressed was strong transcriptional activation observed [1]. In contrast, the native cys-14 regulator CYS3 activates expression independently. This demonstrates that NIT4's transcriptional function is uniquely and obligately dependent on cooperative interaction with NIT2, a property not shared by other Neurospora GATA factors such as CYS3 or other standalone activators.

Transcription factor cooperativity Sulfate permease assay cys-14 gene regulation Neurospora nitrogen control circuit

NIT4 Tripartite Activation Domain Architecture vs. Simple Single-Domain Activators: Structural Dissection in Yeast GAL4-Fusion Assays

Systematic dissection of NIT4 by fusing segments to the GAL4 DNA-binding domain and assaying in yeast revealed a complex tripartite activation domain comprising three separate activation subdomains and one negative-acting region, all located in the carboxyl-terminal portion of the protein. The C-terminal 28 amino acids alone function as a minimal activation domain with a novel leucine-rich, acidic composition [1]. In contrast, most Neurospora GATA factors (including NIT2) possess relatively simple activation domains [2]. Deletion of even small segments within the central region of NIT4 (between the DNA-binding and activation domains) led to complete loss of NIT4 function in vivo in N. crassa [1], indicating that the full-length architecture—not just the activation domain—is essential for function.

Transcriptional activation domain GAL4 fusion assay Domain dissection Fungal transcription factors

NIT4 DNA-Binding Specificity: Palindromic Octamer Recognition vs. NIT2 GATA Element Binding

Mobility-shift and DNA-footprinting experiments identified two NIT4 binding sites of significantly different strengths in the nit-3 promoter. The stronger binding site contains a symmetrical octameric sequence TCCGCGGA, whereas the weaker site has a related but non-identical sequence. Sequences related to this palindromic element were also identified upstream of the nit-6 gene [1]. In contrast, NIT2 recognizes GATA core sequence elements [2]. The NIT4 binding palindrome TCCGCGGA is unique among characterized Neurospora transcription factors and is not recognized by NIT2 or other GATA factors, establishing a distinct DNA-binding specificity profile.

DNA-protein interaction Electrophoretic mobility shift assay DNA footprinting Transcription factor binding specificity

Optimal Application Scenarios for NIT4 Protein Based on Verified Differentiation Evidence


Nitrate-Inducible Gene Expression Systems in Filamentous Fungi Requiring Pathway-Specific Activation

NIT4 is the essential pathway-specific component for building nitrate-inducible expression systems in Neurospora crassa. As demonstrated by obligate cooperativity with NIT2, any synthetic promoter requiring nitrate induction must contain NIT4 binding sites (TCCGCGGA palindrome) in proximity to NIT2 GATA sites [1]. The quantitative hierarchy of NIT4 binding sites (site C >> site D) guides optimal promoter design: site C is essential for any expression, while site D alone yields only ~10% activity and is suitable for fine-tuning expression levels [2].

Protein-DNA Interaction Studies Requiring Defined, High-Affinity Transcription Factor Binding Sites

For electrophoretic mobility shift assays (EMSA), DNase I footprinting, or surface plasmon resonance (SPR) studies of fungal transcription factor-DNA interactions, NIT4 provides a well-characterized model system with a known high-affinity palindromic binding sequence (TCCGCGGA) [3]. The availability of both strong (site C) and weak (site D) binding sites enables comparative binding affinity studies using the same protein, with a demonstrated ~10-fold functional difference in vivo [2].

Transcriptional Activation Domain Structure-Function Analysis Using a Multi-Subdomain Model

NIT4's tripartite activation domain—comprising three distinct activation subdomains, a negative-acting region, and a 28-amino-acid minimal activation domain—provides a unique model for studying complex eukaryotic activation domain architecture [4]. This is particularly valuable for GAL4-fusion domain dissection experiments in yeast, where systematic deletion of individual subdomains can reveal cooperative or redundant activation mechanisms not present in simpler single-domain activators like NIT2 [5].

Fungal Nitrogen Metabolism Research: Nitrate Assimilation Pathway-Specific Regulation

NIT4 is the exclusive pathway-specific regulator of nitrate and nitrite reductase genes (nit-3, nit-6) in Neurospora crassa. Studies of nitrogen catabolite repression, nitrate induction, and the NIT2-NIT4 regulatory circuit require authentic NIT4 protein, as heterologous regulators (e.g., Aspergillus nidulans NIRA) show only partial functional complementation [6]. The demonstrated requirement for all NIT2 and NIT4 binding sites for full nit-3 expression [2] makes NIT4 indispensable for dissecting the nitrogen control circuit.

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